molecular formula C13H20FN3O2 B7100701 N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide

N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide

Cat. No.: B7100701
M. Wt: 269.32 g/mol
InChI Key: HHAKTPYOZNDDNS-JTQLQIEISA-N
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Description

N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide is a complex organic compound with significant potential in various fields of scientific research. This compound's unique structure, involving a fluoromethyl group attached to a cyclopropyl ring and an oxadiazole ring, contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2/c1-8(2)6-10(15-9(3)18)11-16-12(17-19-11)13(7-14)4-5-13/h8,10H,4-7H2,1-3H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAKTPYOZNDDNS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC(=NO1)C2(CC2)CF)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C1=NC(=NO1)C2(CC2)CF)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide involves multiple synthetic steps:

  • Formation of 1-(fluoromethyl)cyclopropyl: : Starting with cyclopropane, the fluoromethyl group is introduced through a fluorination reaction, typically involving reagents like diethylaminosulfur trifluoride (DAST).

  • Synthesis of 1,2,4-oxadiazole ring: : The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and amidoximes.

  • Coupling reactions: : The fluormethyl cyclopropyl compound is then coupled with the oxadiazole derivative using reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired product.

Industrial Production Methods

Industrial-scale production employs optimized conditions to ensure high yield and purity:

  • Continuous flow reactors: : These are used to control reaction conditions precisely, reducing side reactions and improving product consistency.

  • Catalysts and solvents: : Specific catalysts and solvents are selected to facilitate the coupling reactions and purify the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide can undergo oxidation reactions, often leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions may result in the conversion of oxadiazole rings to more reduced nitrogen-containing heterocycles.

  • Substitution: : Electrophilic and nucleophilic substitution reactions occur, especially at the fluoromethyl and cyclopropyl groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution reagents: : Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitutions.

Scientific Research Applications

N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide finds applications in:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially affecting enzyme activities.

  • Medicine: : Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in developing novel materials with specific chemical properties for industrial applications.

Mechanism of Action

The mechanism by which N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide exerts its effects involves:

  • Molecular targets: : Potential interactions with enzymes and receptors, influencing their function.

  • Pathways involved: : Modulation of biochemical pathways, possibly through inhibiting or activating key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-[3-[1-(chloromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide

  • N-[(1S)-1-[3-[1-(bromomethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide

Uniqueness

Compared to its analogs, N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide has:

  • Higher stability: : Due to the presence of the fluoromethyl group.

  • Enhanced reactivity: : Provides distinct reaction pathways, making it versatile for various applications.

Exploring the specifics of this compound demonstrates its versatility and potential impact across numerous scientific fields. The synthesis routes, reaction behaviors, and diverse applications highlight the compound's significance in ongoing research and industrial developments.

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